Minoxidil hydrochloride
Description
Properties
CAS No. |
127228-87-9 |
|---|---|
Molecular Formula |
C7H5Cl2NO |
Synonyms |
Minoxidil hydrochloride |
Origin of Product |
United States |
Preclinical Pharmacodynamics and Cellular Effects
In Vitro Cellular and Tissue Responses
The in vitro effects of minoxidil (B1677147) have been explored across a variety of cell types, revealing a multifaceted mechanism of action at the cellular level. These studies are crucial for understanding the compound's pharmacological profile.
Cell Proliferation Studies in Monocultures (e.g., DPCs, Keratinocytes)
Minoxidil hydrochloride's effect on cell proliferation has been extensively studied in monocultures of cells relevant to hair growth, primarily Dermal Papilla Cells (DPCs) and keratinocytes.
Research has consistently shown that minoxidil stimulates the proliferation of DPCs. One study demonstrated that treatment with 50 μM of veratric acid increased human hair follicle dermal papilla cell (HFDPC) proliferation by up to 18%, comparable to the 16% increase observed with minoxidil as a positive control mdpi.com. Another study found that certain compounds enhanced HFDPC proliferation by 124.28 ± 1.08% researchgate.net. However, the proliferative effect can be dose- and time-dependent, with one study noting a 14% increase in DPC growth with 1.25 μg/mL minoxidil after 24 hours, but a 10% decrease in cell growth at 12.5 μg/mL after 48 hours mdpi.com.
The impact on keratinocytes appears more varied. Some studies report a stimulatory effect, with minoxidil at concentrations of 0.1-1 mM stimulating foreskin keratinocyte proliferation by up to 130% nih.gov. Conversely, other research indicates an inhibitory effect on proliferative growth in human keratinocyte cultures nih.gov. It has also been observed that micromolar concentrations of minoxidil stimulate proliferation in both epidermal and hair follicle keratinocytes, whereas millimolar concentrations inhibit cell growth generolon.com. Additionally, minoxidil has been shown to slow the senescence of keratinocytes in culture srce.hr.
Table 1: Effect of this compound on Cell Proliferation in Monocultures
| Cell Type | Concentration | Duration | Effect | Reference |
|---|---|---|---|---|
| Human Hair Follicle Dermal Papilla Cells (HFDPCs) | Not specified | Not specified | 16% increase in proliferation | mdpi.com |
| Human Hair Follicle Dermal Papilla Cells (HFDPCs) | Not specified | Not specified | 124.28% increase in proliferation | researchgate.net |
| Dermal Papilla Cells (DPCs) | 1.25 μg/mL | 24 hours | 14% increase in cell growth | mdpi.com |
| Dermal Papilla Cells (DPCs) | 12.5 μg/mL | 48 hours | 10% decrease in cell growth | mdpi.com |
| Foreskin Keratinocytes | 0.1-1 mM | Not specified | Up to 130% stimulation of proliferation | nih.gov |
| Human Keratinocytes | Micromolar | Not specified | Stimulation of proliferation | generolon.com |
| Human Keratinocytes | Millimolar | Not specified | Inhibition of cell growth | generolon.com |
| Human Keratinocytes | Not specified | Not specified | Slowed senescence | srce.hr |
Gene and Protein Expression Analysis in Cell Lines
This compound has been shown to modulate the expression of various genes and proteins in cell lines, particularly those associated with hair growth, androgen metabolism, and cell survival.
In human keratinocyte cell lines (HaCaT), minoxidil treatment resulted in a significant downregulation of 5α-reductase type 2 (SRD5A2) gene expression, with a 0.22-fold change compared to untreated cells srce.hrwikipedia.orgnih.gov. Similarly, the expression of interleukin-1α (IL-1α), an inflammatory cytokine that can inhibit hair growth, was downregulated to a 0.34-fold change in HaCaT cells upon minoxidil treatment sapub.org.
Studies on DPCs have revealed that minoxidil can significantly reduce the gene and protein expression of the Androgen Receptor (AR) and Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) tandfonline.comsemanticscholar.org. In contrast, the gene transcript levels for Aromatase (CYP19A1) were observed to increase by 1.84-fold, although this did not translate to a significant difference in protein expression tandfonline.com.
Furthermore, minoxidil treatment has been found to upregulate key signaling proteins involved in cell survival and proliferation. In DPCs, minoxidil led to a significant increase in the phosphorylation of Extracellular signal-regulated kinase (ERK) by 287% at 0.1 μM and 351% at 1.0 μM nih.gov. The phosphorylation of Akt, another crucial protein in cell survival pathways, was increased by 168% at 0.1 μM and 257% at 1.0 μM nih.gov. This anti-apoptotic effect is further supported by the increased expression of Bcl-2 by over 150% and a corresponding decrease in Bax expression by more than 50% at a 1.0 μM concentration nih.gov. In 3D cultured DPCs, minoxidil treatment enhanced the gene expression of β-catenin up to 2.8-fold and protein expression up to 2.2-fold mdpi.com.
Table 2: Modulation of Gene and Protein Expression by this compound in Cell Lines
| Gene/Protein | Cell Line | Effect | Fold/Percentage Change | Reference |
|---|---|---|---|---|
| 5α-reductase type 2 (SRD5A2) | HaCaT | Downregulation | 0.22-fold change | srce.hrwikipedia.orgnih.gov |
| Interleukin-1α (IL-1α) | HaCaT | Downregulation | 0.34-fold change | sapub.org |
| Androgen Receptor (AR) | DPCs | Downregulation | Significant decrease | tandfonline.comsemanticscholar.org |
| CYP17A1 | DPCs | Downregulation | Significant decrease | tandfonline.comsemanticscholar.org |
| CYP19A1 | DPCs | Upregulation | 1.84-fold increase (gene) | tandfonline.com |
| Phosphorylated Erk | DPCs | Upregulation | 287% (0.1 μM), 351% (1.0 μM) | nih.gov |
| Phosphorylated Akt | DPCs | Upregulation | 168% (0.1 μM), 257% (1.0 μM) | nih.gov |
| Bcl-2 | DPCs | Upregulation | >150% (1.0 μM) | nih.gov |
| Bax | DPCs | Downregulation | >50% (1.0 μM) | nih.gov |
| β-catenin | 3D DPCs | Upregulation | 2.8-fold (gene), 2.2-fold (protein) | mdpi.com |
Effects on Collagen and Prostaglandin (B15479496) Synthesis in Cell Culture
This compound demonstrates notable effects on the synthesis of both collagen and prostaglandins (B1171923) in cell culture systems.
Multiple studies have reported that minoxidil inhibits the synthesis of collagen generolon.comsrce.hrwikipedia.org. Specifically, it has been shown to inhibit the activity of lysyl hydroxylase, an enzyme crucial for collagen cross-linking, in cultured human skin fibroblasts google.comresearchgate.net. One study quantified this effect, showing that minoxidil reduced the synthesis of collagen relative to total protein by 25% in fibroblasts google.com. The contraction of collagen lattices containing fibroblasts was also inhibited by 22-26% with 1 mM minoxidil nih.gov.
In contrast to its inhibitory effect on collagen, minoxidil stimulates the synthesis of Prostaglandin E2 (PGE2) generolon.comsrce.hrwikipedia.org. This is achieved by activating prostaglandin endoperoxide synthase-1 wikipedia.orgdovepress.com. However, it has also been shown to inhibit the production of prostacyclin wikipedia.orgdovepress.com. In a study using platelets, increasing concentrations of minoxidil led to a gradual reduction in the synthesis of both PGE2 and thromboxane (B8750289) B2 (TxB2). In the presence of 100 micrograms of minoxidil, PGE2 was reduced from a control value of 87.7 +/- 2.2 pg/ml to 23.9 +/- 3.2 pg/ml, and TxB2 dropped from 105 +/- 3.3 ng/ml to 10.5 +/- 2.6 ng/ml nih.gov.
Table 3: Effects of this compound on Collagen and Prostaglandin Synthesis
| Molecule | Cell Type | Effect | Quantitative Data | Reference |
|---|---|---|---|---|
| Collagen | Fibroblasts | Inhibition | 25% reduction in relative synthesis | google.com |
| Collagen Lattice Contraction | Fibroblasts | Inhibition | 22-26% inhibition with 1 mM minoxidil | nih.gov |
| Prostaglandin E2 (PGE2) | Various | Stimulation | - | generolon.comsrce.hrwikipedia.org |
| Prostaglandin E2 (PGE2) | Platelets | Inhibition | Reduced from 87.7 to 23.9 pg/ml with 100 µg minoxidil | nih.gov |
| Thromboxane B2 (TxB2) | Platelets | Inhibition | Reduced from 105 to 10.5 ng/ml with 100 µg minoxidil | nih.gov |
| Prostacyclin | Various | Inhibition | - | wikipedia.orgdovepress.com |
Cytotoxic Screening against Tumor Cell Lines
Minoxidil's potential cytotoxic effects have been evaluated against various tumor cell lines, with its active metabolite, minoxidil sulfate (B86663), showing notable activity.
In a cytotoxic screening assay, minoxidil sulfate was found to be a highly effective cytotoxic agent against several tumor cell lines. These included C6 rat glioma, U87 human glioma, and HT-29 human colon cancer cells. In contrast, endothelial cells, which are non-cancerous, were found to be fairly resistant to the cytotoxic effects of minoxidil sulfate.
However, other studies have shown a lack of direct cytotoxicity on different cancer cell types. For instance, in studies using two triple-negative human breast cancer cell lines, MDA-MB-231 and MDA-MB-468, minoxidil alone did not have an effect on cell viability or proliferation. Interestingly, while not directly cytotoxic, minoxidil did significantly reduce the invasion of these breast cancer cells in a dose-dependent manner.
Table 4: Cytotoxic Effects of Minoxidil Sulfate on Tumor Cell Lines
| Cell Line | Compound | Effect | Reference |
|---|---|---|---|
| C6 rat glioma | Minoxidil sulfate | Highly cytotoxic | |
| U87 human glioma | Minoxidil sulfate | Highly cytotoxic | |
| HT-29 human colon cancer | Minoxidil sulfate | Highly cytotoxic | |
| MDA-MB-231 (human breast cancer) | Minoxidil | No effect on viability/proliferation, reduced invasion | |
| MDA-MB-468 (human breast cancer) | Minoxidil | No effect on viability/proliferation, reduced invasion |
Modulation of Astrocyte Aging Phenotypes in Vitro
Recent research has explored the effects of minoxidil on the aging phenotypes of astrocytes in vitro. In a study using a long-term culture model to induce an aged astrocyte phenotype, minoxidil demonstrated the ability to modulate several markers of cellular senescence. nih.govnih.gov
Animal Model Pharmacological Studies
Content for this section was not requested.
Hair Follicle Morphogenesis and Cycling in Rodent Models
This compound has been extensively studied in rodent models to understand its effects on hair follicle morphogenesis and cycling. These models are crucial for investigating potential treatments for hair loss conditions like androgenetic alopecia. ijpsonline.com Rodent species, such as mice and rats, are considered suitable models for studying human hair loss due to the similarities in hair follicle structure and cycling. ijpsonline.com The mouse hair cycle is relatively short, lasting about three weeks, with distinct and well-defined phases, making it a practical model for observing the effects of various compounds on hair growth. ijpsonline.com
Research has shown that topical application of minoxidil can alter the normal hair cycle by shortening the telogen (resting) phase and promoting a premature entry of hair follicles into the anagen (growth) phase. ijpsonline.comsemanticscholar.org This transition leads to an increase in the size of the hair follicles. ijpsonline.comsemanticscholar.org In C57BL/6 mice, a pigmented rodent model, the initiation of anagen regrowth can be visually tracked by changes in skin pigmentation. ijpsonline.com Studies using these mice have demonstrated that minoxidil treatment accelerates the darkening of the skin, indicating a shift from telogen to anagen. nih.gov
In one study, the effects of a novel compound, IM, were compared to minoxidil in mice. nih.gov By day 8 of treatment, the skin of IM-treated mice showed clear darkening compared to both control and minoxidil-treated mice, suggesting a potent effect on initiating the anagen phase. nih.gov Furthermore, on day 20, the population of proliferating cells (Ki67+) that also expressed the signaling molecule Sonic hedgehog (Shh), which is vital for hair follicle development, was significantly increased in both minoxidil-treated and IM-treated mice compared to the control group. nih.gov
Another study in a mouse model of androgenic alopecia (AGA) induced by testosterone (B1683101) injection showed that minoxidil stimulated the morphogenesis of hair follicles. frontiersin.org Histological analysis of skin sections from C57BL/6 mice treated with minoxidil revealed an increase in hair follicle length, diameter, and density, as well as a higher anagen-to-telogen ratio. frontiersin.org
The table below summarizes the observed effects of Minoxidil on hair follicle parameters in rodent models.
| Parameter | Observed Effect with Minoxidil Treatment | Rodent Model |
|---|---|---|
| Hair Cycle Phase | Shortens telogen phase, premature entry into anagen phase | Mice ijpsonline.comsemanticscholar.org |
| Hair Follicle Size | Increased | Mice ijpsonline.comsemanticscholar.org |
| Anagen/Telogen Ratio | Increased | C57BL/6 Mice frontiersin.org |
| Hair Follicle Density | Increased | C57BL/6 Mice frontiersin.org |
| Hair Follicle Length | Increased | C57BL/6 Mice frontiersin.org |
| Hair Follicle Diameter | Increased | C57BL/6 Mice frontiersin.org |
Angiogenesis Assays (e.g., Chorioallantoic Membrane (CAM) Assay)
The pro-angiogenic properties of this compound have been evaluated using various assays, with the chicken chorioallantoic membrane (CAM) assay being a key in vivo model. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is considered a potential mechanism through which minoxidil stimulates hair growth by improving blood supply to the hair follicles. nih.gov
Studies have demonstrated that millimolar concentrations of minoxidil promote angiogenesis in the CAM assay. nih.govnih.gov This effect is linked to the increased secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. nih.govnih.gov The induction of VEGF by minoxidil has been observed in human keratinocytes and dermal papilla cells. nih.gov
The molecular mechanism underlying this VEGF induction involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov Minoxidil directly inhibits the enzyme HIF prolyl hydroxylase-2 (PHD-2), which normally targets HIF-1α for degradation. nih.gov This inhibition prevents the hydroxylation of HIF-1α, leading to its accumulation and subsequent activation of VEGF gene transcription. nih.govnih.gov The angiogenic effect of minoxidil in the CAM assay was nullified when VEGF was specifically inhibited, confirming the critical role of the VEGF pathway. nih.gov
The table below summarizes the findings from angiogenesis assays with Minoxidil.
| Assay | Finding | Mechanism |
|---|---|---|
| Chorioallantoic Membrane (CAM) Assay | Promoted angiogenesis nih.govnih.gov | Increased VEGF secretion nih.govnih.gov |
| Cell-based Assays (Human Keratinocytes, Dermal Papilla Cells) | Increased VEGF secretion nih.gov | Inhibition of PHD-2, leading to stabilization of HIF-1α and subsequent VEGF induction nih.govnih.gov |
Effects on Vascular Tissue and Elastin (B1584352) Levels in Hypertensive Models
This compound's effects on vascular tissue extend beyond its vasodilatory properties, influencing the extracellular matrix, particularly elastin levels. In hypertensive rat models, minoxidil has been shown to increase elastin levels in the mesenteric, abdominal, and renal arteries. d-nb.info This effect is attributed to a decrease in the activity of the enzyme elastase in these tissues. d-nb.info
Furthermore, minoxidil can stimulate elastogenesis in aortic smooth muscle cells and skin fibroblasts in a dose-dependent manner. d-nb.infowikipedia.org In experimental models of chronic vascular stiffness, such as those mimicking Williams-Beuren Syndrome, minoxidil treatment not only lowered blood pressure but also increased arterial diameter and improved carotid and cerebral blood flow. childrensnational.org It also reduced functional arterial stiffness and increased the elastin content in the arteries. childrensnational.org These beneficial effects on vascular compliance were observed to persist for weeks even after the discontinuation of the drug. nih.gov
The mechanism behind the stimulation of elastogenesis by potassium channel openers like minoxidil is thought to involve the inhibition of calcium influx, which in turn affects the extracellular signal-regulated kinase 1/2 (ERK1/2)-activator protein 1 signaling pathway that regulates elastin gene transcription. d-nb.info
The table below summarizes the effects of Minoxidil on vascular tissue and elastin levels in hypertensive models.
| Parameter | Observed Effect with Minoxidil Treatment | Model |
|---|---|---|
| Elastin Levels | Increased in mesenteric, abdominal, and renal arteries | Hypertensive Rats d-nb.info |
| Elastase Activity | Decreased in mesenteric, abdominal, and renal arteries | Hypertensive Rats d-nb.info |
| Arterial Diameter | Increased | Experimental models of chronic vascular stiffness childrensnational.org |
| Arterial Stiffness | Reduced | Experimental models of chronic vascular stiffness childrensnational.org |
| Cerebral Blood Flow | Restored | Experimental models of chronic vascular stiffness childrensnational.org |
Studies on Neuroprotection and Cell Growth Factor Induction in vivo
Research has indicated that this compound may possess neuroprotective properties and can induce the production of cell growth factors. biomolther.org In a study investigating aging-like phenotypes in rat cortical astrocytes in vitro, minoxidil was identified as a potential agent to reverse or prevent astrocyte aging. biomolther.org It was noted that minoxidil has been implicated in neuroprotection and the induction of cell growth factors. biomolther.org
Another line of research has focused on the effect of minoxidil on adipose-derived stem cells (ASCs). nih.gov While minoxidil did not alter the proliferation of ASCs, it was found to increase their migration and the secretion of several growth factors. nih.govelsevierpure.com These secreted growth factors include chemokine (C-X-C motif) ligand 1 (CXCL1), platelet-derived endothelial cell growth factor (PD-ECGF), and platelet-derived growth factor-C (PDGF-C). nih.govelsevierpure.com The upregulation of PD-ECGF and PDGF-C mRNA levels was found to be mediated by the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2). nih.govelsevierpure.com
Subcutaneous injection of these growth factors in mice enhanced anagen induction, suggesting that the stimulation of growth factor release from ASCs by minoxidil may contribute to its hair growth-promoting effects by enhancing dermal papilla cell proliferation. nih.gov
The table below summarizes the findings on Minoxidil's effects on neuroprotection and growth factor induction.
| Effect | Cell Type/Model | Key Findings |
|---|---|---|
| Neuroprotection | Rat Cortical Astrocytes (in vitro) | Implicated in neuroprotection and reversing aging-like phenotypes. biomolther.org |
| Growth Factor Induction | Adipose-Derived Stem Cells (ASCs) | Increased secretion of CXCL1, PD-ECGF, and PDGF-C. nih.govelsevierpure.com |
| In vivo (mice) | Subcutaneous injection of CXCL1, PD-ECGF, or PDGF-C enhanced anagen induction. nih.gov |
Investigation of Oxidative State and Mitochondrial Function in Xenograft Models
In the context of cancer research, this compound has been investigated for its effects on the oxidative state and mitochondrial function in xenograft models, particularly of gynecologic cancers. nih.govresearchgate.net Studies have revealed that minoxidil can arrest tumor growth in xenograft models of ovarian cancer. nih.govresearchgate.net
The mechanism behind this anti-tumor activity involves the alteration of the metabolic and oxidative state of cancer cells. nih.gov Minoxidil treatment leads to mitochondrial disruption, characterized by morphological abnormalities and a lack of cristae in the mitochondria of cancer cells. nih.govresearchgate.net This disruption results in an increased production of reactive oxygen species (ROS), leading to a significant increase in oxidative stress and extensive DNA damage. nih.gov Consequently, this cascade of events triggers a caspase-3 independent cell death pathway in the cancer cells. nih.govresearchgate.net
The table below summarizes the effects of Minoxidil on the oxidative state and mitochondrial function in xenograft models.
| Parameter | Observed Effect with Minoxidil Treatment | Model |
|---|---|---|
| Tumor Growth | Arrested | Ovarian cancer xenograft model nih.govresearchgate.net |
| Mitochondrial Function | Disrupted (morphological abnormalities, lack of cristae) | Ovarian cancer cells nih.govresearchgate.net |
| Reactive Oxygen Species (ROS) | Increased concentration | Cancer cells nih.gov |
| Cell Death Pathway | Activation of a caspase-3 independent pathway | Cancer cells nih.govresearchgate.net |
Transdermal Permeability Research
In Vitro Skin Permeation Studies (e.g., Franz Diffusion Cells)
The transdermal permeability of this compound has been a significant area of research, primarily utilizing in vitro models such as Franz diffusion cells. brieflands.comsbmu.ac.irinnovareacademics.in These studies are essential for optimizing topical formulations to enhance the delivery of minoxidil through the skin barrier.
In vitro permeation studies typically involve mounting a skin sample (e.g., excised rat skin or hairless mouse skin) between the donor and receptor compartments of a Franz diffusion cell. brieflands.comsbmu.ac.irinnovareacademics.in A formulation containing minoxidil is applied to the donor compartment, and the amount of drug that permeates through the skin into the receptor medium is measured over time. brieflands.comsbmu.ac.ir
Research has shown that the vehicle or formulation composition significantly influences the skin permeation of minoxidil. brieflands.comnih.gov For instance, a study comparing different vehicles found that caprylic acid was an effective topical vehicle for minoxidil, demonstrating high partitioning and diffusion through rat skin. brieflands.com Other solvents like propylene (B89431) glycol and ethanol (B145695) also enhanced drug permeability. brieflands.com The enhancement of permeation is often attributed to the ability of these vehicles to increase the solubility of minoxidil in the stratum corneum and to disrupt the lipid structure of this outermost skin layer. brieflands.comsbmu.ac.ir
Another study using hairless mouse skin demonstrated the formation of a minoxidil reservoir within the skin. nih.gov This reservoir was capable of sustaining the delivery of the drug even after the surface of the skin was cleansed, highlighting the importance of formulation residence time on the skin for effective drug delivery. nih.gov
The table below presents data from an in vitro skin permeation study of Minoxidil with different permeation enhancers.
| Permeation Enhancer | Flux Enhancement Ratio | Diffusion Coefficient Enhancement Ratio | Skin Model |
|---|---|---|---|
| Urea | 1.86 | 3.25 | Excised Rat Skin sbmu.ac.ir |
| Eucalyptus oil | 2.16 | 1.34 | Excised Rat Skin sbmu.ac.ir |
| Menthol (B31143) | 1.75 | 2.16 | Excised Rat Skin sbmu.ac.ir |
Mechanistic Exploration of Permeation Enhancers
The topical delivery of minoxidil is often challenged by the barrier function of the stratum corneum, the outermost layer of the skin. To overcome this, various chemical permeation enhancers are incorporated into topical formulations. These enhancers facilitate the transport of minoxidil across the skin by interacting with the components of the stratum corneum. The mechanisms behind this enhancement are multifaceted and have been the subject of extensive preclinical research.
Studies have shown that the effectiveness of a permeation enhancer is linked to its ability to disrupt the highly organized structure of the stratum corneum lipids, interact with intracellular proteins, and alter the partitioning and diffusion coefficient of the drug. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are commonly employed to investigate these molecular-level interactions.
FTIR analysis helps in understanding the changes in the lipid and protein structures within the stratum corneum after treatment with enhancers. For instance, shifts in the characteristic peaks of asymmetric and symmetric C-H stretching, as well as changes in the amide I and amide II bands of keratin (B1170402), provide evidence of lipid fluidization and protein denaturation, respectively. sbmu.ac.ir DSC studies complement this by measuring changes in the transition temperature (Tm) and enthalpy (ΔH) of the stratum corneum lipids, where a decrease in Tm suggests a disruption of the lipid bilayer. brieflands.com
Research on excised rat skin has demonstrated that various chemical enhancers significantly increase the permeation of minoxidil. For example, enhancers like urea, eucalyptus oil, and menthol have been shown to increase the flux and diffusion coefficient of minoxidil. sbmu.ac.irsbmu.ac.ir The proposed mechanisms include lipid fluidization, extraction, and disruption of the lipid structure, as well as irreversible denaturation of keratin. sbmu.ac.ir
A comparative study of different vehicles and permeation enhancers, including propylene glycol, ethanol, caprylic acid, and transcutol P, revealed that their enhancement mechanisms vary. brieflands.comresearchgate.net For instance, caprylic acid was found to be a particularly effective vehicle, enhancing both the partitioning and diffusion of minoxidil through the skin. brieflands.comresearchgate.net Ethanol, on the other hand, primarily increases the solubility of minoxidil in the stratum corneum and fluidizes the lipid bilayers. brieflands.comresearchgate.net Propylene glycol appears to interact more with the keratin in the stratum corneum. brieflands.com
The following tables summarize the findings from preclinical studies on the effects of various permeation enhancers on minoxidil skin permeation.
Table 1: Effect of Various Permeation Enhancers on Minoxidil Permeability Parameters through Excised Rat Skin
| Permeation Enhancer | Flux Enhancement Ratio | Diffusion Coefficient Enhancement Ratio | Primary Mechanism of Action |
| Urea | 1.86 sbmu.ac.irsbmu.ac.ir | 1.34 sbmu.ac.ir | Lipid fluidization, protein denaturation sbmu.ac.irsbmu.ac.ir |
| Eucalyptus Oil | 2.16 sbmu.ac.irsbmu.ac.ir | 3.25 sbmu.ac.irsbmu.ac.ir | Lipid fluidization, lipid extraction, disruption of lipid structure sbmu.ac.irsbmu.ac.ir |
| Menthol | 1.75 sbmu.ac.irsbmu.ac.ir | 2.16 sbmu.ac.ir | Lipid fluidization, disruption of lipid structure sbmu.ac.ir |
| Caprylic Acid | Highest among tested solvents brieflands.comresearchgate.net | High brieflands.comresearchgate.net | Greater partitioning and diffusion, lipid fluidization and extraction brieflands.comresearchgate.net |
| Propylene Glycol | Moderate brieflands.com | High brieflands.com | Interacts with SC keratins, increases diffusion brieflands.com |
| Ethanol | Moderate brieflands.com | Low brieflands.com | Increases drug solubility in SC, fluidizes lipid bilayers brieflands.com |
| Transcutol P | Moderate brieflands.com | Low brieflands.com | Disorder in the lipid region of SC, disruption of SC layer brieflands.com |
| Isopropyl Alcohol | Low brieflands.com | Highest among tested solvents brieflands.com | Lipid fluidization and extraction brieflands.com |
Vesicular systems containing permeation enhancers, known as Penetration Enhancer-containing Vesicles (PEVs), have also been investigated as a strategy to improve minoxidil delivery. These deformable vesicles can enhance the deposition of minoxidil into the skin. Studies using PEVs formulated with enhancers like Labrasol® and cineole have shown a significant improvement in skin deposition compared to conventional liposomes and simple ethanolic solutions. researchgate.netnih.gov The deformability of these vesicles is a key factor in their ability to deliver the drug more effectively into the skin. researchgate.netnih.gov
Chemical Synthesis and Structural Activity Relationships
Synthetic Pathways and Methodologies for Minoxidil (B1677147) Hydrochloride
The synthesis of Minoxidil has been approached through various routes, often starting from readily available precursors. A common and well-established pathway begins with barbituric acid. The process involves several key transformations to construct the final pyrimidine (B1678525) N-oxide structure.
One of the primary synthetic strategies involves the following sequence of reactions:
Chlorination: Barbituric acid is first treated with phosphorus oxychloride (POCl₃) to yield 2,4,6-trichloropyrimidine. wikipedia.orgchemicalbook.com
Amination: The resulting trichloropyrimidine undergoes amination with ammonia, which selectively displaces the chlorine atoms at positions 2 and 4 to form 2,4-diamino-6-chloropyrimidine. wikipedia.org
N-Oxidation: The subsequent step is the oxidation of one of the pyrimidine nitrogen atoms to an N-oxide. This is a critical step for the compound's biological activity. A common oxidizing agent used for this purpose is m-chloroperbenzoic acid (m-CPBA), which yields 2,4-diamino-6-chloropyrimidine-1-oxide. lookchem.comyoutube.com
Condensation: Finally, the chlorine atom at the 6-position is displaced by piperidine (B6355638) in a condensation reaction, typically carried out at elevated temperatures, to produce Minoxidil. lookchem.comyoutube.com
An alternative pathway involves a different sequence of substitutions. In this method, 2,4-diamino-6-chloropyrimidine is first reacted with 2,4-dichlorophenol (B122985) in the presence of potassium hydroxide. The resulting intermediate is then oxidized with m-chloroperbenzoic acid, followed by the displacement of the 2,4-dichlorophenoxy group with piperidine at a high temperature to yield Minoxidil. wikipedia.orglookchem.com
Industrial production methods have also been developed to optimize the synthesis for large-scale manufacturing. One such method involves the direct reaction of 2,4-diamino-6-chloropyrimidine-1-oxide with piperidine. Refining the crude product is a crucial final step to ensure high purity. This is often achieved through crystallization using solvents like isopropanol (B130326) or a mixture of acetonitrile (B52724) and methanol (B129727). chemicalbook.comgoogle.comgoogle.com
The following table summarizes a common synthetic route for Minoxidil:
| Step | Starting Material | Reagents | Product |
| 1 | Barbituric acid | Phosphorus oxychloride | 2,4,6-trichloropyrimidine |
| 2 | 2,4,6-trichloropyrimidine | Ammonia | 2,4-diamino-6-chloropyrimidine |
| 3 | 2,4-diamino-6-chloropyrimidine | m-chloroperbenzoic acid | 2,4-diamino-6-chloropyrimidine-1-oxide |
| 4 | 2,4-diamino-6-chloropyrimidine-1-oxide | Piperidine | Minoxidil |
To obtain Minoxidil hydrochloride, the free base form of Minoxidil is treated with hydrochloric acid. This acid-base reaction results in the formation of the more water-soluble hydrochloride salt.
Structural-Activity Relationship (SAR) Studies of Minoxidil Derivatives
Structural-activity relationship (SAR) studies have been instrumental in identifying the key molecular features of Minoxidil that are essential for its biological effects, particularly its ability to inhibit lysyl hydroxylase, an enzyme involved in collagen synthesis. nih.govnih.gov These studies involve systematically modifying different parts of the Minoxidil molecule and observing the impact on its activity.
Key findings from SAR studies include:
The Pyrimidine Ring and N-Oxide Group: The N-oxide group at position 1 of the pyrimidine ring is a critical feature. Its removal leads to a partial loss of specific inhibitory activity against lysyl hydroxylase. nih.gov Analogs where the pyrimidine ring is replaced by a pyridine (B92270) or a sym-triazine ring can still suppress lysyl hydroxylase activity, indicating some flexibility in the core heterocyclic structure, as long as the N-oxide feature is present. nih.gov
Amino Groups: At least one of the amino groups at positions 2 and 6, ortho to the N-oxide, is essential for the enzyme-suppressing effect. nih.gov While substituting one of these amino groups with a methyl group does not significantly affect inhibitory activity, replacing both amino groups with methyl groups leads to a complete loss of activity. nih.gov
The Piperidine Ring: The piperidinyl group at position 4 is crucial for activity. nih.gov Replacing it with other cyclic amines like pyrrolidinyl, morpholinyl, or N-methylpiperazinyl groups results in a loss of inhibitory activity. nih.gov However, an analog with an N,N-diethyl group in place of the piperidine ring retained the ability to suppress lysyl hydroxylase. nih.gov In contrast, analogs with N-monoalkyl (ethyl or butyl) groups were inactive. nih.gov This suggests that a tertiary nitrogen at this position is a minimum requirement for inhibitory activity. nih.gov
Modifications to the Piperidine Ring: Hydroxylation at the 3' or 4' position of the piperidine ring does not diminish the compound's ability to inhibit lysyl hydroxylase. nih.govnih.gov These hydroxylated derivatives were found to be as active as the parent Minoxidil. nih.gov
The following table summarizes the impact of various structural modifications on the lysyl hydroxylase inhibitory activity of Minoxidil analogs:
| Modification | Position | Resulting Activity |
| Removal of N-oxide | 1 | Partial loss of specific activity nih.gov |
| Replacement of one amino group with methyl | 2 or 6 | No significant effect nih.gov |
| Replacement of both amino groups with methyl | 2 and 6 | Complete loss of activity nih.gov |
| Replacement of piperidinyl with pyrrolidinyl, morpholinyl, or N-methylpiperazinyl | 4 | Loss of activity nih.gov |
| Replacement of piperidinyl with N,N-diethyl | 4 | Retained activity nih.gov |
| Hydroxylation of piperidine ring | 3' or 4' | Retained activity nih.govnih.gov |
These SAR studies have provided valuable insights into the pharmacophore of Minoxidil, guiding the design of new analogs with potentially enhanced or more specific activities.
Chemical Analogs and Novel Compound Development
The development of chemical analogs of Minoxidil has been an active area of research, with the goal of improving its properties, such as solubility, and exploring new therapeutic applications. colab.ws Researchers have synthesized a variety of new compounds based on the Minoxidil scaffold.
One area of focus has been the synthesis of conjugates of Minoxidil with other molecules. For instance, conjugates with polyamines like putrescine, spermidine (B129725), and spermine (B22157) have been developed. researchgate.net These modifications were aimed at improving the biological activity and water solubility of Minoxidil. colab.wsresearchgate.net Some of these conjugates, such as those with spermidine and spermine, have shown potent antioxidant activity. researchgate.net
Another approach has been the creation of prodrugs of Minoxidil. For example, a derivative has been synthesized by reacting Minoxidil with o-phthalaldehydic acid. google.com This modification was designed to improve the compound's percutaneous absorption. google.com Once absorbed, the prodrug is gradually hydrolyzed in the body to release Minoxidil. google.com
Furthermore, research has extended to the development of novel pyrimidine derivatives that are structurally related to Minoxidil but may possess different biological activities. For example, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and investigated for their anti-fibrosis activity. mdpi.com The synthesis of various pyrimidine N-oxides continues to be an area of interest, with new methods being developed to create these compounds, which can serve as intermediates for a range of heterocyclic scaffolds. jsynthchem.comresearchgate.net
The following table lists some examples of developed Minoxidil analogs and related compounds:
| Compound Type | Modification | Investigated Property/Activity |
| Minoxidil-Polyamine Conjugates | Conjugation with putrescine, spermidine, spermine | Improved biological activity, water solubility, antioxidant activity researchgate.net |
| Minoxidil Prodrug | Reaction with o-phthalaldehydic acid | Improved percutaneous absorption google.com |
| 2-(Pyridin-2-yl) Pyrimidine Derivatives | Replacement of piperidine and modification of pyrimidine substituents | Anti-fibrosis activity mdpi.com |
| Chromeno-pyrimidine-N-oxides | Fused ring system with pyrimidine-N-oxide | Potential as intermediates for other heterocyclic compounds researchgate.net |
The ongoing development of Minoxidil analogs and novel pyrimidine N-oxides highlights the continued importance of this chemical scaffold in medicinal chemistry research.
Advanced Analytical Methodologies for Minoxidil Hydrochloride Quantification and Characterization
Spectroscopic Techniques
Spectroscopic techniques are instrumental in the analysis of Minoxidil (B1677147) hydrochloride, offering both quantitative and qualitative information. These methods rely on the interaction of electromagnetic radiation with the molecule.
Ultraviolet-Visible (UV-VIS) Spectrophotometry
UV-VIS spectrophotometry is a widely utilized technique for the quantitative determination of Minoxidil hydrochloride. This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance.
Zero-order UV spectrophotometry involves measuring the absorbance of a solution at a specific wavelength, typically the wavelength of maximum absorbance (λmax). For Minoxidil, the λmax has been reported at approximately 285 nm in methanol (B129727) and 279.4 nm in 0.1N HCl. indexcopernicus.comresearchgate.net This straightforward method is suitable for the quantification of Minoxidil in simple solutions.
To enhance specificity and resolve overlapping spectra in mixtures, derivative spectroscopy is employed. First-order derivative spectroscopy involves plotting the first derivative of the absorbance with respect to wavelength (dA/dλ) against wavelength. This technique can eliminate background interference and allow for the quantification of a compound in the presence of other substances by measuring the signal at a zero-crossing point of the interfering substance. A study on the simultaneous estimation of Minoxidil and Finasteride utilized a first-order derivative method where the zero-crossing point for Minoxidil was observed at several wavelengths, including 228.63 nm, which was selected for the analysis of Finasteride. jpsbr.org Conversely, the zero-crossing point of Finasteride at 300 nm was used for the estimation of Minoxidil. jpsbr.org Another study reported a sharp peak at 267 nm in the first-order derivative spectrum of Minoxidil in methanol, which was used for its quantitation. researchgate.netderpharmachemica.com
| Parameter | Value (for Minoxidil) | Reference |
| Limit of Detection (LOD) | 1.14315 µg/ml | jpsbr.org |
| Limit of Quantitation (LOQ) | 3.46410 µg/ml | jpsbr.org |
| Assay Result in Dosage Form | 99.19% | jpsbr.org |
This interactive table summarizes the validation parameters for the first-order derivative spectrophotometric method for Minoxidil determination.
The choice of solvent and the pH of the medium can significantly influence the UV spectrum of this compound. Optimization of these parameters is crucial for developing sensitive, accurate, and robust analytical methods. Methanol is a commonly used solvent in which Minoxidil exhibits a clear absorbance maximum. derpharmachemica.com Studies have also utilized 0.1N hydrochloric acid as a solvent, where the λmax is observed around 279.4 nm. indexcopernicus.com
The effect of pH on the UV spectrum of Minoxidil has been systematically investigated. A difference spectrophotometric method has been developed based on the spectral shifts induced by changes in pH. nih.gov Research has demonstrated linearity for Minoxidil determination across a range of solvents and pH conditions, as detailed in the table below. rjptonline.orgrjptonline.org This indicates the versatility of UV-VIS spectrophotometry for Minoxidil analysis under various experimental conditions.
| Solvent/Buffer | pH | Linearity Range (µg/mL) |
| Distilled Water | - | 0.1-20 |
| Acetate Buffer | 4.0 | 0.1-20 |
| Phosphate (B84403) Buffer | 5.8 | 0.1-20 |
| Phosphate Buffer | 7.8 | 0.1-15 |
| Borate Buffer | 9.0 | 0.1-20 |
| Methanol | - | 0.1-20 |
This interactive table showcases the linearity of Minoxidil in various solvents and buffer systems as determined by UV-VIS spectrophotometry. rjptonline.orgrjptonline.org
Fourier-Transform Infrared (FT-IR) Spectroscopy (for mechanistic studies)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for the qualitative analysis and structural characterization of this compound. This technique identifies functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers. FT-IR is particularly valuable for confirming the identity of the drug and for conducting mechanistic studies, such as investigating drug-excipient compatibility. ijpbs.comdergipark.org.tr
The FT-IR spectrum of Minoxidil exhibits characteristic absorption peaks corresponding to its molecular structure. iajps.com By comparing the spectrum of a sample to that of a reference standard, the identity and purity of the drug can be verified. In formulation development, FT-IR is used to ensure that there are no chemical interactions between Minoxidil and the excipients, which could alter the drug's stability or efficacy. The absence of significant shifts or the appearance of new peaks in the spectrum of a drug-excipient mixture indicates compatibility. ijpbs.com
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3451 | N-H stretch | iajps.com |
| 3282 | H-bonded N-H | iajps.com |
| 2926 | C-H stretch (aromatic and aliphatic) | iajps.com |
| 1723 | C=N stretch | iajps.com |
| 1543 | Aromatic C=C stretching | iajps.com |
| 1223 | N-O stretching | iajps.com |
This interactive table presents the characteristic FT-IR absorption peaks for Minoxidil and their corresponding functional group assignments.
Chromatographic Separations
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex matrices like pharmaceutical formulations and biological fluids. These methods offer high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used analytical technique for the determination of this compound. ijpar.com RP-HPLC methods are known for their robustness, precision, and accuracy in quantifying Minoxidil in various dosage forms. eurasianjournals.com These methods typically employ a non-polar stationary phase (like a C18 column) and a polar mobile phase.
Several RP-HPLC methods have been developed and validated for Minoxidil analysis. eurasianjournals.comuobasrah.edu.iq The chromatographic conditions are optimized to achieve good separation, a reasonable retention time, and symmetrical peak shape. A common approach involves using a mixture of a buffer and an organic solvent, such as acetonitrile (B52724) or methanol, as the mobile phase. eurasianjournals.comsielc.com Detection is typically performed using a UV detector at a wavelength where Minoxidil shows significant absorbance, such as 280 nm. eurasianjournals.com The method's validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose. uobasrah.edu.iq
| Chromatographic Parameter | Condition 1 | Condition 2 |
| Column | X-Bridge C18 (150 mm x 4.6 mm, 5 µm) | Ion Pac zorbax 300-SCX Agilent (5 m x 4.6 mm) |
| Mobile Phase | Buffer and Acetonitrile (55:45 v/v) | Methanol, Water, and Acetonitrile (70:20:10 v/v) with perchloric acid (pH 3) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 280 nm | Not Specified |
| Retention Time | 6.6 minutes | 3.47 ± 0.01 minutes |
| Linearity Range | Not Specified | 5-25 µg/ml |
| Correlation Coefficient (r²) | 1.000 | 0.9998 |
This interactive table compares the chromatographic conditions of two different validated RP-HPLC methods for the quantification of Minoxidil. eurasianjournals.comuobasrah.edu.iq
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) has emerged as a powerful and versatile analytical tool for the quantification of this compound in pharmaceutical formulations. This technique offers a simple, precise, and cost-effective alternative to other chromatographic methods.
A key application of HPTLC is in the simultaneous estimation of Minoxidil and other active ingredients, such as Aminexil, in topical solutions. ijfmr.com In a representative method, separation is achieved on silica (B1680970) gel 60 F254 pre-coated TLC aluminum plates, which serve as the stationary phase. ijfmr.com A mobile phase consisting of a methanol and water mixture (5:5 v/v) is commonly employed. ijfmr.com Densitometric analysis, the quantitative part of the process, is typically performed at a wavelength of 254 nm. ijfmr.com
Under these conditions, Minoxidil exhibits a characteristic retention factor (Rf) value, which is a measure of its migration on the TLC plate. For instance, in a co-formulation with Aminexil, Minoxidil has been reported to have an Rf value of 0.69, while Aminexil's Rf is 0.88. ijfmr.com The method demonstrates good linearity within a specific concentration range, for example, 2–10 μ g/spot for Minoxidil, with a regression coefficient of 0.9983, indicating a strong correlation between concentration and the analytical signal. ijfmr.com The precision of the method is often demonstrated by a relative standard deviation (%RSD) of less than 2%. ijfmr.com
The development and validation of HPTLC methods are generally performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and sensitivity. ijfmr.comjmchemsci.com
Key Parameters in a Typical HPTLC Method for Minoxidil Quantification:
| Parameter | Value/Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated TLC aluminum plates ijfmr.com |
| Mobile Phase | Methanol: Water (5:5 v/v) ijfmr.com |
| Detection Wavelength | 254 nm ijfmr.com |
| Rf Value of Minoxidil | 0.69 ijfmr.com |
| Linearity Range | 2–10 μ g/spot ijfmr.com |
| Regression Coefficient | 0.9983 ijfmr.com |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS), particularly when coupled with liquid chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), provides a highly sensitive and specific method for the quantification of Minoxidil in biological matrices such as human plasma. nih.govresearchgate.net This is crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug. nih.gov
A common approach involves UHPLC-MS/MS, where the UHPLC system separates Minoxidil from other components in the plasma sample, and the tandem mass spectrometer provides highly selective detection and quantification. nih.gov The analysis is often performed in the multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition. For Minoxidil, this transition is typically m/z 210.152 → 163.965. nih.govresearchgate.net To ensure accuracy, an internal standard, such as Minoxidil-D10 with a transition of m/z 220.267 → 169.089, is used. nih.govresearchgate.net
The sample preparation for plasma analysis usually involves a liquid-liquid extraction step, for example, using ethyl acetate, to isolate the drug and internal standard from the complex plasma matrix. nih.govresearchgate.net The chromatographic separation is achieved on a suitable column, such as a Thermo Hypersil Gold column, with a mobile phase consisting of acetonitrile and 0.1% formic acid in water. nih.govresearchgate.net
These methods are validated according to regulatory guidelines, such as those from the US Food and Drug Administration (USFDA), to ensure they are accurate and precise. nih.govresearchgate.net A typical validated method can achieve a linear concentration range of 1.280 to 151.075 ng/mL in human plasma. nih.govresearchgate.net
Typical UHPLC-MS/MS Parameters for Minoxidil Quantification in Plasma:
| Parameter | Description |
|---|---|
| Ionization Mode | Turbospray positive ionization nih.gov |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Mass Transition (Minoxidil) | m/z 210.152 → 163.965 nih.govresearchgate.net |
| Mass Transition (Internal Standard) | m/z 220.267 → 169.089 (Minoxidil-D10) nih.govresearchgate.net |
| Linearity Range | 1.280 to 151.075 ng/mL nih.govresearchgate.net |
Development of Stability-Indicating Methods
Stability-indicating analytical methods are crucial for assessing the intrinsic stability of a drug substance and for monitoring its degradation under various environmental conditions. These methods are designed to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
For this compound, stability-indicating methods are often developed using High-Performance Liquid Chromatography (HPLC). ijarsct.co.in These methods are validated according to ICH guidelines and are capable of separating Minoxidil from potential degradation products that may form under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. jmchemsci.com
One such stability-indicating HPTLC method was developed for the simultaneous estimation of Minoxidil and Finasteride. jmchemsci.com The method utilized a mobile phase of n-butanol and triethylamine (B128534) (10:0.1 v/v) and densitometric detection at 223 nm. jmchemsci.com The Rf values for Minoxidil and Finasteride were found to be 0.22 and 0.63, respectively. jmchemsci.com Forced degradation studies demonstrated that the degradation products were well-resolved from the pure drugs, confirming the stability-indicating nature of the method. jmchemsci.com
The development of such methods is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing Minoxidil throughout their shelf life.
Electrochemical Approaches for Determination
Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the determination of Minoxidil in pharmaceutical formulations. nih.gov One such technique is flow injection analysis (FIA) coupled with amperometric detection. nih.gov
This method is based on the electrochemical oxidation of Minoxidil at a glassy carbon electrode. nih.gov The optimal conditions for this analysis typically involve a working potential of 0.800 V (versus an Ag/AgCl reference electrode) in a phosphate buffer solution at a pH of 7.0. nih.gov The flow rate of the system is also optimized, for instance, to 0.74 mL/min. nih.gov
Under these optimized conditions, a linear relationship between the current response and the concentration of Minoxidil can be established over a range of 1 x 10⁻⁷ to 1 x 10⁻⁴ M. nih.gov A significant advantage of this FIA system is its high sample throughput, allowing for the analysis of up to 120 samples per hour without the need for extensive sample pretreatment. nih.gov The accuracy of this electrochemical method has been shown to be comparable to conventional UV spectrophotometric methods. nih.gov
Emerging and Specialized Analytical Methods
Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Quantification (e.g., VEGF)
Minoxidil's mechanism of action in promoting hair growth is linked to its ability to stimulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein involved in angiogenesis (the formation of new blood vessels). nih.govnih.govnih.gov Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the amount of VEGF produced by cells in response to Minoxidil treatment.
Studies have shown that Minoxidil can induce VEGF secretion in a concentration-dependent manner in human keratinocytes (HaCaT cells) and human dermal papilla cells (DPCs). nih.gov To perform this analysis, cells are treated with various concentrations of Minoxidil for a specific duration, after which the cell culture supernatants are collected and subjected to a VEGF ELISA. nih.gov Research has demonstrated that millimolar concentrations of Minoxidil significantly increase VEGF secretion. nih.gov This effect is mediated by the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase, leading to the stabilization of HIF-1α, a transcription factor that upregulates VEGF expression. nih.gov
The quantification of VEGF via ELISA provides valuable insights into the pharmacological activity of Minoxidil at a cellular level and supports the hypothesis that its hair growth-promoting effects are, at least in part, due to the enhanced vascularization of hair follicles. nih.gov
VEGF Secretion in Response to Minoxidil Treatment:
| Cell Type | Minoxidil Concentration | Observation |
|---|---|---|
| HaCaT cells | Millimolar concentrations | Concentration-dependent increase in VEGF secretion nih.gov |
Cell-Based Assays for Pharmacological Activity (e.g., VHL binding assay, WST-1 assay)
Cell-based assays are indispensable tools for investigating the pharmacological activity of Minoxidil at the molecular and cellular levels.
Von Hippel-Lindau (VHL) Binding Assay: The VHL protein is part of a complex that targets HIF-1α for degradation. The inhibitory effect of Minoxidil on HIF prolyl hydroxylase-2 (PHD-2) can be assessed using an in vitro VHL binding assay. nih.gov By inhibiting PHD-2, Minoxidil prevents the hydroxylation of HIF-1α, which in turn prevents its recognition and binding by the VHL protein, leading to HIF-1α stabilization and subsequent VEGF induction. nih.gov
WST-1 Assay: The WST-1 assay is a colorimetric assay used to assess cell viability and proliferation. abcam.com This assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells. abcam.com The amount of formazan produced is directly proportional to the number of viable cells.
This assay has been used to demonstrate the proliferative effects of Minoxidil on human dermal papilla cells (DPCs). nih.gov Studies have shown that Minoxidil significantly increases the proliferation of DPCs. nih.gov This proliferative effect is associated with the activation of signaling pathways such as the extracellular signal-regulated kinase (ERK) and Akt pathways. nih.gov Furthermore, Minoxidil has been shown to have anti-apoptotic effects by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.gov
These cell-based assays provide crucial information on the mechanisms through which Minoxidil exerts its pharmacological effects, including its ability to promote cell survival and proliferation, which are key to its hair growth-stimulating properties.
Table of Compound Names
| Compound Name |
|---|
| Acetonitrile |
| Aminexil |
| Bax |
| Bcl-2 |
| Finasteride |
| Formic acid |
| Methanol |
| Minoxidil |
| This compound |
| n-butanol |
| Triethylamine |
| Vascular Endothelial Growth Factor (VEGF) |
| Von Hippel-Lindau (VHL) protein |
Differential Scanning Calorimetry (DSC) in Permeation Studies
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. In the context of this compound permeation studies, DSC is a valuable tool for investigating the interactions between the drug, penetration enhancers, and the primary barrier of the skin, the stratum corneum (SC). The thermotropic behavior of the SC, particularly its lipid components, is crucial for its barrier function. DSC can detect alterations in this behavior, providing insights into the mechanisms by which permeation is enhanced.
The stratum corneum is composed of keratin-rich corneocytes embedded in a lipid-rich intercellular matrix. This lipid matrix, primarily composed of ceramides, cholesterol, and free fatty acids, exists in a highly ordered, crystalline state at physiological temperatures, which is a key factor in limiting the permeation of xenobiotics. Thermal analysis using DSC reveals characteristic endothermic transitions corresponding to the melting or phase transitions of these lipids. Shifts in the temperature (Tm) and changes in the enthalpy (ΔH) of these transitions can indicate a disruption of the ordered lipid structure, a mechanism often exploited by chemical penetration enhancers to increase drug delivery across the skin. ajums.ac.irnih.gov
Research has shown that the permeation of minoxidil, which has low skin penetration, can be improved by the use of chemical enhancers. ajums.ac.ir DSC studies are instrumental in elucidating the mechanisms of these enhancers. By analyzing the thermal profiles of stratum corneum treated with such enhancers, it is possible to observe changes in the lipid bilayer structure. A shift of the lipid transition peaks to a lower temperature suggests a fluidization of the lipid bilayers, making them more permeable. A reduction in the enthalpy of the transition is associated with the disruption and disordering of the lipid packing. ajums.ac.irnih.gov
In a study investigating the effect of various permeation enhancers on the in vitro skin permeability of minoxidil, DSC was used to analyze rat skin pretreated with urea, eucalyptus oil, and menthol (B31143). The results demonstrated that these enhancers altered the thermal profile of the stratum corneum, indicating a disruption of its lipid structure. This disruption correlated with an increased flux and diffusion coefficient of minoxidil across the skin. ajums.ac.ir The findings from this research highlight the utility of DSC in characterizing the mechanistic basis of penetration enhancement for minoxidil.
The following table summarizes the DSC data from the aforementioned study, illustrating the impact of different chemical enhancers on the thermal properties of the stratum corneum.
| Treatment Group | Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (J/g) |
| Control (Hydrated Skin) | 78.5 | 11.5 |
| Urea | 70.2 | 8.2 |
| Eucalyptus Oil | 68.9 | 7.5 |
| Menthol | 72.1 | 9.1 |
The data clearly shows a decrease in both the transition temperature and the enthalpy of the stratum corneum lipids after treatment with the enhancers, with eucalyptus oil showing the most significant effect. These thermal changes are indicative of lipid fluidization and disruption, which facilitates the permeation of minoxidil through the skin barrier. ajums.ac.ir
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies for Target Interaction
Molecular modeling and docking studies have been instrumental in elucidating the potential mechanisms of action of minoxidil (B1677147) at the molecular level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.
Docking simulations have been employed to investigate the interaction between minoxidil and various protein targets. For instance, studies have explored the binding of minoxidil to the androgen receptor (AR), a key protein in the context of androgenetic alopecia. nih.gov The results of such simulations provide a binding energy value, which indicates the stability of the ligand-receptor complex. A lower binding energy generally suggests a more stable interaction. One study reported a binding energy of -4.8 kcal/mol for minoxidil with the androgen receptor. nih.gov Another validation of a molecular docking method showed a root-mean-square deviation (RMSD) value of 2.31 Å when redocking minoxidil to its target protein, indicating a reliable docking pose. nih.gov
Recent research has expanded the scope of potential targets for minoxidil beyond its well-known role as a potassium channel opener. nih.gov Molecular docking studies have investigated its interaction with enzymes involved in androgen synthesis, such as steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) and aromatase (CYP19A1). researchgate.netnih.gov These studies model the interactions at the binding site, identifying key residues and the types of interactions, such as hydrogen bonds and pi-pi interactions, that stabilize the complex. researchgate.net By understanding these interactions, researchers can gain insights into how minoxidil might modulate the activity of these enzymes, potentially affecting hormone pathways. nih.gov
Table 1: Molecular Docking Parameters for Minoxidil
| Target Protein | Binding Energy (kcal/mol) | RMSD (Å) | Reference |
|---|---|---|---|
| Androgen Receptor (AR) | -4.8 | 2.31 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Network Pharmacology and Protein-Protein Interaction (PPI) Analysis
Network pharmacology offers a systems-level approach to understanding drug action by analyzing the complex interplay between drugs, targets, and diseases. This methodology has been applied to minoxidil to explore its broader mechanism of action in conditions like androgenetic alopecia (AGA). researchgate.netnih.gov
The process typically begins with identifying potential targets of minoxidil and genes associated with the specific condition. By intersecting these two sets, researchers can identify common targets that are likely involved in the therapeutic effect. nih.gov These targets are then used to construct a protein-protein interaction (PPI) network. This network visualizes the complex relationships and interactions between different proteins, helping to identify key "hub" genes that play a central role in the network. researchgate.net
For minoxidil, network pharmacology studies have identified not only the androgen receptor (AR) but also novel targets like CYP17A1 and CYP19A1. researchgate.netnih.gov The analysis of the PPI network can reveal clusters of interacting proteins and signaling pathways that are modulated by the drug. Enrichment analyses of these networks can further elucidate the biological processes and pathways that are most significantly affected. researchgate.net For example, such analyses have pointed towards the involvement of hormone response pathways and other signaling cascades like the HIF-1 and MAPK pathways. researchgate.net This approach provides a more holistic view of minoxidil's effects beyond a single target, suggesting a multi-target and multi-pathway mechanism of action. researchgate.netnih.gov
Systems Biology Approaches (e.g., In Silico Pathway Activation Network Decomposition Analysis - iPANDA)
Systems biology approaches provide a powerful framework for understanding the complex biological responses to drug treatments. One such method, the in silico Pathway Activation Network Decomposition Analysis (iPANDA), has been utilized to investigate the effects of minoxidil on a molecular level in the context of androgenetic alopecia. nih.govnih.gov This computational technique analyzes gene expression data to identify changes in the activation of signaling pathways. nih.gov
A study employing iPANDA analyzed scalp biopsies from men with androgenetic alopecia before and after treatment with a 5% minoxidil topical foam. nih.gov The analysis revealed significant changes in gene expression and the perturbation of signaling pathways in both the vertex and frontal scalp regions. nih.gov Specifically, the results showed an upregulation of genes that encode for keratin-associated proteins, which are crucial components of the hair shaft. nih.gov
Conversely, the analysis demonstrated a downregulation of several key signaling pathways, including the ILK, Akt, and MAPK pathways, following minoxidil treatment. nih.gov Interestingly, the mTOR pathway, which is known to promote the proliferation and activation of hair follicle stem cells, was found to be upregulated in the frontal scalp region. nih.gov These findings provide novel insights into the molecular mechanisms underlying the therapeutic effects of minoxidil, suggesting that its action involves the modulation of multiple signaling cascades that govern hair follicle function and cycling. nih.gov
Mechanistic Simulation and Predictive Modeling (e.g., Drug Release Kinetics)
Mechanistic simulation and predictive modeling are computational tools used to understand and forecast the behavior of drug delivery systems. nih.govfrontiersin.org While specific mechanistic simulations for minoxidil hydrochloride's release kinetics from various formulations are not extensively detailed in the provided search results, the principles of these models are broadly applicable. These models are constructed based on fundamental physical and chemical processes, such as drug diffusion and polymer degradation in the case of nanoparticle-based delivery systems. nih.gov
The goal of such modeling is to accurately describe and predict the rate at which a drug is released from its carrier over time. frontiersin.org For instance, a diffusion-erosion model can be developed to characterize drug release from surface-eroding polymeric nanoparticles. nih.gov These models can be validated by comparing their predictions to experimental in vitro release data. nih.gov
Furthermore, machine learning techniques can be integrated with mechanistic models to enhance their predictive power. nih.govnih.gov By training a model on a dataset of various formulations and their corresponding release profiles, it becomes possible to estimate key parameters, such as effective diffusion coefficients. nih.gov This predictive capability is valuable for the rational design of new drug formulations, allowing for the optimization of drug release kinetics to achieve a desired therapeutic effect. nih.gov The application of these predictive modeling approaches could aid in the development of novel and more effective delivery systems for minoxidil.
Chemoinformatic and Cheminformatic Applications (e.g., CMap analysis)
Chemoinformatics and cheminformatics utilize computational methods to analyze and predict the properties and activities of chemical compounds. These approaches are valuable in drug discovery and development for tasks such as identifying new drug targets and understanding a compound's mechanism of action.
While a specific Connectivity Map (CMap) analysis for this compound was not found in the provided search results, this type of analysis represents a powerful chemoinformatic tool. CMap analysis works by comparing the gene expression signature of a drug-treated cell line to a reference database of signatures from various other perturbagens (including other drugs). This comparison can reveal unexpected connections between drugs, targets, and diseases, potentially identifying new therapeutic uses for existing drugs or elucidating their mechanisms of action.
Other chemoinformatic applications involve the creation and use of databases that store comprehensive information about chemical compounds. For example, databases like ChEMBL and DrugBank contain a wealth of data on minoxidil, including its molecular formula (C9H15N5O), molecular weight (209.25 g/mol ), and various calculated properties such as AlogP and polar surface area. ebi.ac.ukdrugbank.com These databases also provide information on the drug's known targets, such as ATP-sensitive inward rectifier potassium channel 1 and Prostaglandin (B15479496) G/H synthase 1, and its pharmacodynamics. drugbank.com Such repositories are essential resources for in silico drug discovery efforts, enabling researchers to computationally screen for compounds with desired properties and to build predictive models for various biological activities. ljmu.ac.uk
Novel Research Avenues and Therapeutic Repurposing Preclinical Focus
Antineoplastic and Antiproliferative Research
Emerging evidence points towards the potential of minoxidil (B1677147) as an antineoplastic agent, particularly in gynecologic cancers. This research has focused on its interaction with specific ion channels and its subsequent effects on cancer cell physiology.
Preclinical studies have identified the ATP-sensitive potassium (KATP) channel, specifically the Kir6.2/SUR2 subunit, as a potential therapeutic target in cancer. nih.govresearchgate.net Research indicates that the expression of the Kir6.2/SUR2 potassium channel may serve as a favorable prognostic factor in gynecologic cancers. nih.govnih.gov Pharmacological activation of this channel by minoxidil has been shown to arrest tumor growth in xenograft models of ovarian cancer. nih.govresearchgate.netnih.gov
| Patient Cohort | Survival Metric | Hazard Ratio (HR) | Associated Outcome |
|---|---|---|---|
| All Ovarian Cancer Patients | Overall Survival (OS) | 0.7 (0.55-0.86) | 49% reduction in mortality nih.gov |
| All Ovarian Cancer Patients | Progression-Free Survival (PFS) | 0.73 (0.6–0.88) | Improved PFS nih.gov |
| Stage IV Ovarian Cancer Patients | Overall Survival (OS) | 0.64 (0.5-0.84) | Further improved OS nih.gov |
The antineoplastic effects of minoxidil appear to be mediated through profound alterations in cancer cell metabolism and physiology. nih.gov Investigations have shown that minoxidil induces cell cycle arrest, specifically in the G2/M phase, in ovarian cancer cells. nih.govfrontiersin.org This cell cycle inhibition is a key component of its tumor growth-inhibiting effects. nih.gov
Furthermore, minoxidil significantly disrupts mitochondrial function in cancer cells. nih.govresearchgate.net This disruption leads to an altered metabolic and oxidative state, characterized by an increase in reactive oxygen species (ROS) concentration. nih.gov The damage to mitochondria is evidenced by severe morphological abnormalities and increased production of superoxide (B77818) ions, which contributes to extensive DNA damage. researchgate.netresearchgate.net This cascade of events, initiated by mitochondrial disruption, is central to minoxidil's cytotoxic effects on cancer cells. nih.govnih.govfrontiersin.org
A significant finding in the study of minoxidil's anticancer activity is its ability to induce cell death through a caspase-3 independent pathway. nih.govnih.govfrontiersin.org Following the mitochondrial disruption and extensive DNA damage, a cell death cascade is initiated that does not rely on the typical caspase-3 activation. nih.govresearchgate.netresearchgate.net This alternative cell death mechanism suggests that minoxidil could be effective in cancers that have developed resistance to conventional therapies that induce apoptosis via caspase-3. nih.govresearchgate.netnih.gov This finding opens up possibilities for using K+ channel activators as a novel adjuvant therapeutic strategy alongside traditional chemotherapy for gynecologic cancers. nih.govfrontiersin.org
Neurobiological and Anti-Aging Studies
Beyond oncology, preclinical research is exploring the effects of minoxidil on the central nervous system, with a focus on cellular aging and neuroprotection.
Studies using long-term cultured rat cortical astrocytes as a model for cellular senescence have demonstrated that minoxidil can regulate and reverse aging-like phenotypes. nih.govresearchgate.netnih.gov In these aged astrocytes, which exhibit decreased proliferation and mitochondrial function, minoxidil treatment led to several positive changes. nih.govnih.gov
| Phenotypic Marker of Aging | Observation in Aged Astrocytes | Effect of Minoxidil Treatment |
|---|---|---|
| SA-β-gal Positive Cells | Increased | Normalized nih.govnih.gov |
| Nuclear Size | Increased | Normalized nih.govnih.gov |
| PAI-1 Activity | Up-regulated | Restored nih.govnih.gov |
| Mitochondrial Superoxide Production | Increased | Restored/Reduced nih.govnih.gov |
Minoxidil has also been implicated in neuroprotection and the induction of cell growth factors. nih.gov Research has shown that minoxidil can exhibit neuroprotective effects against chemotherapy-induced peripheral neuropathy. researchgate.net In studies with dorsal root ganglion (DRG) neurons damaged by paclitaxel, minoxidil demonstrated a significant neuroprotective effect by inhibiting the damage to neurite outgrowth. researchgate.net
Additionally, the mechanism of minoxidil's action has been linked to the stimulation of various growth factors. While much of this research is in the context of hair follicles, it has been shown to stimulate vascular endothelial growth factor (VEGF). nih.gov More recent studies have identified that minoxidil can stimulate the release of other growth factors from adipose-derived stem cells, including chemokine (C-X-C motif) ligand 1 (CXCL1), platelet-derived endothelial cell growth factor (PD-ECGF), and platelet-derived growth factor-C (PDGF-C). nih.gov The induction of such factors could play a role in its potential neuroprotective and regenerative effects in neural contexts. nih.gov
Immunomodulatory Research Beyond Hair Follicles
Preclinical research has begun to uncover the immunomodulatory properties of minoxidil hydrochloride, extending its potential mechanisms of action beyond its well-documented vascular and hair growth-promoting effects. These investigations, primarily conducted in in vitro settings, suggest that minoxidil can influence the behavior of various immune cells and modulate inflammatory pathways, indicating a broader therapeutic potential that is yet to be fully explored.
One of the earliest findings in this area demonstrated a direct suppressive effect of minoxidil on human T-lymphocytes. nih.gov In laboratory settings, minoxidil was found to significantly inhibit the phytohemagglutinin-dependent DNA synthesis in lymphocytes. nih.gov Furthermore, it suppressed the production of leukocyte migration inhibition factor, a cytokine involved in cell-mediated immunity, without affecting the viability of the cells. nih.gov These results pointed towards a potential immunosuppressive role for minoxidil on T-cell activity. nih.govnih.gov
Further studies have explored minoxidil's anti-inflammatory effects through its influence on cytokine expression. In cultured human keratinocytes (HaCaT cells), minoxidil treatment led to a significant downregulation of Interleukin-1 alpha (IL-1α) gene expression. nih.govresearchgate.net IL-1α is a potent pro-inflammatory cytokine, and its inhibition suggests a mechanism by which minoxidil may exert anti-inflammatory effects within the skin. nih.gov While some histological studies have shown a decrease in the infiltration of perifollicular T-cells and Langerhans cells, other investigations have not detected significant changes, indicating that the immunosuppressive effects of minoxidil are still an area of active investigation. nih.gov
The following table summarizes key preclinical findings regarding the immunomodulatory effects of this compound.
Table 1: Summary of Preclinical Immunomodulatory Research on Minoxidil
| Model System | Key Findings | Potential Mechanism/Implication | References |
|---|---|---|---|
| Human Lymphocytes (in vitro) | Inhibited phytohemagglutinin-dependent DNA synthesis. | Suggests a suppressive effect on T-lymphocyte proliferation. | nih.gov |
| Human Lymphocytes (in vitro) | Suppressed production of leukocyte migration inhibition factor. | Indicates modulation of cell-mediated immune responses. | nih.gov |
| Human Keratinocytes (HaCaT cells; in vitro) | Downregulated Interleukin-1 alpha (IL-1α) gene expression. | Points to an anti-inflammatory effect by inhibiting a pro-inflammatory cytokine. | nih.govresearchgate.net |
| Rat Cortical Astrocytes (in vitro) | Normalized increased expression of plasminogen activator inhibitor-1 (PAI-1). | Suggests a role in regulating inflammatory and fibrotic pathways in the CNS. | nih.gov |
Future Directions in Minoxidil Hydrochloride Research
Elucidation of Remaining Unknown Molecular Mechanisms
While Minoxidil (B1677147) has been known to stimulate hair growth for over 30 years, its precise mechanism of action on the hair follicle remains largely enigmatic. nih.gov It is understood that Minoxidil is a prodrug, converted to its active form, minoxidil sulfate (B86663), by the sulfotransferase enzyme in hair follicles. nih.gov The activity of this enzyme can vary among individuals, potentially explaining differences in treatment response. nih.gov The primary proposed mechanism involves its role as a potassium channel opener, leading to vasodilation. nih.govnih.gov However, whether these channels are definitively expressed in the hair follicle has been difficult to prove. nih.gov
Future research will likely focus on several key areas to unravel these remaining questions:
Wnt/β-catenin Pathway: Minoxidil is thought to activate the Wnt/β-catenin signaling pathway in dermal papilla cells, which is crucial for prolonging the anagen (growth) phase of the hair cycle. nih.govresearchgate.net The specific interactions and downstream effects within this pathway require more detailed investigation.
Vascular Endothelial Growth Factor (VEGF): Studies have shown that Minoxidil can upregulate VEGF expression, which may improve blood supply to hair follicles. researchgate.netnih.gov Research at pharmacologically relevant millimolar concentrations suggests this induction of VEGF is dependent on the transcription factor Hypoxia-Inducible Factor-1 (HIF-1) and occurs through the inhibition of HIF-prolyl hydroxylase. nih.gov Further studies are needed to fully understand this signaling cascade.
Prostaglandin (B15479496) Synthesis: Stimulation of prostaglandin synthesis is another effect that has been observed in vitro, which may contribute to its hair growth-promoting effects. nih.gov The interplay between Minoxidil and various prostaglandins (B1171923) in the follicular microenvironment is an area ripe for exploration.
Anti-inflammatory and Anti-fibrotic Effects: Minoxidil may slow the inflammatory process of androgenetic alopecia by reducing the expression of Interleukin-1α (IL-1α) in keratinocytes. researchgate.net It has also shown potential anti-fibrotic effects, which could be beneficial in the early stages of scarring alopecias. nih.gov The molecular basis for these properties is not yet fully characterized.
Exploration of Synergistic Molecular Interactions with Other Compounds
The potential for enhancing the efficacy of Minoxidil hydrochloride through combination therapy is a significant area of future research. Exploring synergistic interactions at a molecular level could lead to more effective treatment strategies.
One area of interest is the combination with compounds that can increase its absorption or conversion to the active sulfate form. For instance, tretinoin (B1684217) has been shown to increase the percutaneous absorption of minoxidil. droracle.ai Investigating other permeation enhancers could yield improved topical formulations.
Furthermore, combining Minoxidil with other agents that target different aspects of hair loss pathophysiology is a promising avenue. This includes exploring interactions with:
Anti-androgens: Recent network pharmacology studies have suggested that Minoxidil itself may have anti-androgenic properties by inhibiting the androgen receptor (AR) and enzymes involved in androgen synthesis like CYP17A1, while boosting the activity of CYP19A1 (aromatase) to increase estradiol (B170435) production. researchgate.netresearchgate.netnih.gov Combining it with other known anti-androgens could produce a synergistic effect.
Anti-inflammatory agents: Given Minoxidil's potential anti-inflammatory effects, pairing it with other anti-inflammatory compounds could be beneficial, particularly in inflammatory hair loss conditions. droracle.ai
Wnt/β-catenin pathway activators: Combining Minoxidil with other molecules that stimulate this critical hair growth pathway could lead to a more robust response.
Conversely, antagonistic interactions must also be considered. For example, some nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) may reduce Minoxidil's effectiveness by inhibiting prostaglandin synthesis. droracle.aiupguys.com A deeper understanding of these molecular interactions is crucial for designing effective combination therapies.
Below is a table summarizing potential molecular interactions with this compound.
| Interacting Compound Class | Potential Effect on Minoxidil | Molecular Rationale |
| Tretinoin | Enhanced Efficacy | Increases percutaneous absorption of Minoxidil. droracle.ai |
| Anti-androgens | Synergistic Effect | Complements Minoxidil's potential to suppress androgen receptor (AR) expression and decrease dihydrotestosterone (B1667394) (DHT) formation. researchgate.netnih.gov |
| NSAIDs (e.g., Ibuprofen) | Reduced Efficacy | May inhibit prostaglandin synthesis, which is part of Minoxidil's mechanism of action. droracle.aiupguys.com |
| Guanethidine | Enhanced Hypotensive Effect | Additive vasodilatory effects. droracle.ai |
Development of Advanced Preclinical Models for Mechanistic Studies
Progress in understanding Minoxidil's mechanisms has been hampered by the limitations of traditional preclinical models. The complex biology of the human hair follicle is not perfectly replicated in animal models or simple 2D cell cultures. nih.gov The future of Minoxidil research will rely heavily on the development and application of more sophisticated models.
These advanced models include:
3D Hair Follicle Organoids: These self-organizing, three-dimensional structures can be grown from patient-derived cells and more accurately mimic the complex cell-cell interactions and microenvironment of an actual hair follicle. They provide a powerful platform for studying the effects of Minoxidil on the hair cycle and for screening new synergistic compounds.
Organ-on-a-Chip (OOC) Models: Microfluidic devices that can simulate the physiology of human organs offer a new way to study drug effects. mdpi.com A "skin-on-a-chip" model incorporating hair follicles could allow for real-time analysis of Minoxidil's impact on vascularization, cell proliferation, and signaling pathways in a controlled, human-relevant system. mdpi.com
Humanized Mouse Models: The development of mice with transplanted human skin or hair follicles can provide a more accurate in vivo system for studying the efficacy and mechanism of action of Minoxidil on human hair growth. mdpi.com These models are particularly useful for investigating the interplay between the hair follicle and the immune system.
These advanced preclinical models will be instrumental in dissecting the nuanced molecular effects of this compound, validating new targets, and testing novel therapeutic strategies before moving to human trials.
Computational Drug Design Based on Novel Targets
The advent of powerful computational tools has revolutionized drug discovery and design. mdpi.com For this compound, these approaches are being used to identify novel molecular targets and to design new molecules with improved efficacy.
Network pharmacology, a field that analyzes complex interactions between drugs, genes, and diseases, has been employed to investigate the mechanisms of Minoxidil in treating androgenetic alopecia. researchgate.netnih.gov This approach has led to the identification of previously unknown potential targets.
A recent study using network pharmacology combined with molecular docking and cell assays identified two novel targets for Minoxidil:
CYP17A1 (Steroid 17-alpha-hydroxylase/17,20 lyase)
CYP19A1 (Aromatase)
The research suggests that Minoxidil may treat androgenetic alopecia by suppressing the expression of the androgen receptor (AR) and CYP17A1, while increasing the activity of CYP19A1. researchgate.netnih.gov This dual action reduces the formation of dihydrotestosterone (DHT) and enhances the production of estradiol, altering the hormonal microenvironment of the hair follicle. researchgate.netresearchgate.netnih.gov
These newly identified targets open the door for computational drug design to:
Develop more potent derivatives: Design new molecules based on the Minoxidil scaffold that have a higher binding affinity for these novel targets.
Screen for synergistic compounds: Virtually screen libraries of existing drugs to find those that could work synergistically with Minoxidil on these hormonal and enzymatic pathways.
This in silico approach accelerates the process of drug discovery, making it more efficient and cost-effective compared to traditional experimental methods alone. mdpi.com
Innovation in Analytical Techniques for Research Applications
The development of precise and reliable analytical methods is fundamental for both pharmaceutical quality control and advanced research into this compound. ijpar.comuobasrah.edu.iq Innovations in this area are crucial for accurately quantifying the compound in various formulations and biological samples, which underpins mechanistic and pharmacokinetic studies.
Recent advancements have focused on refining techniques like High-Performance Liquid Chromatography (HPLC). Several studies have reported the development of new Reverse-Phase HPLC (RP-HPLC) methods that are rapid, precise, and accurate for the estimation of Minoxidil. ijpar.comuobasrah.edu.iqijpar.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines and are suitable for stability studies and routine analysis of pharmaceutical formulations. ijpar.comuobasrah.edu.iq
Future research in analytical techniques will likely focus on:
Higher Sensitivity Methods: Developing methods with lower limits of detection (LOD) and quantification (LOQ) to measure minute concentrations of Minoxidil and its metabolites in biological tissues, such as skin biopsies or isolated hair follicles. This is essential for detailed pharmacokinetic and pharmacodynamic modeling.
Mass Spectrometry-Based Approaches: Utilizing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for more specific and sensitive quantification, especially in complex biological matrices. This would aid in elucidating metabolic pathways and identifying novel metabolites.
In Situ Imaging Techniques: Employing advanced microscopy and spectroscopy techniques, such as confocal Raman microscopy, to visualize and quantify the distribution of Minoxidil within the different compartments of the skin and hair follicle. This could provide critical insights into its mechanism of action at a subcellular level.
The table below highlights key parameters from a developed RP-HPLC method for Minoxidil analysis. uobasrah.edu.iq
| Analytical Parameter | Result |
| Retention Time | 3.47 ± 0.01 minutes |
| Linearity Range | 5-25 µg/ml |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 1.980 µg/ml |
| Limit of Quantitation (LOQ) | 5.980 µg/ml |
| Recovery | 96-100% |
These ongoing innovations in analytical chemistry are indispensable for supporting the future research directions outlined above, from elucidating molecular mechanisms to developing novel drug delivery systems.
Q & A
Q. What are the primary pharmacological mechanisms of minoxidil hydrochloride in promoting hair follicle activation, and how can these be experimentally validated?
this compound acts as an ATP-sensitive potassium (KATP) channel opener, inducing vasodilation and enhancing blood flow to hair follicles, which promotes nutrient delivery and prolongs the anagen phase . Methodologically, researchers can validate this mechanism using in vitro models (e.g., human dermal papilla cells) to measure KATP channel activity via patch-clamp electrophysiology. In vivo models (e.g., C57BL/6 mice) can assess follicular proliferation through histomorphometry and immunohistochemical staining for markers like Ki-67 . Dose-response studies should correlate plasma concentrations (measured via HPLC or LC-MS) with therapeutic outcomes .
Q. What analytical methods are recommended for quantifying this compound purity and stability in experimental formulations?
High-performance liquid chromatography (HPLC) with UV detection at 280 nm is standard for purity analysis, while mass spectrometry (LC-MS) confirms structural integrity . Stability studies under varying pH, temperature, and light conditions should follow ICH guidelines, with degradation products identified via accelerated stability testing. For topical formulations, Franz diffusion cells can assess permeation kinetics, and differential scanning calorimetry (DSC) evaluates excipient compatibility .
Q. How should researchers design controlled experiments to evaluate this compound’s efficacy in androgenetic alopecia models?
Use randomized, double-blind preclinical trials with vehicle-controlled groups. Parameters include:
- Primary endpoints : Hair density (phototrichogram analysis) and shaft diameter (scanning electron microscopy).
- Secondary endpoints : Molecular markers (e.g., VEGF, IGF-1 via ELISA) and follicular cell proliferation (BrdU incorporation assays). Ensure sample sizes are statistically powered (e.g., G*Power software) and include washout periods to mitigate carryover effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s efficacy across in vitro and in vivo models?
Discrepancies often arise from differences in bioavailability, metabolite activity (e.g., minoxidil sulfate), or model-specific limitations. To address this:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare tissue-specific drug concentrations.
- Use 3D follicular organoids to bridge in vitro and in vivo findings, integrating single-cell RNA sequencing to identify pathway dysregulation .
- Apply meta-analysis frameworks (e.g., PRISMA) to aggregate data across studies and identify confounding variables like formulation pH or solvent choice .
Q. What strategies mitigate off-target effects of this compound in studies targeting potassium channels?
Off-target effects (e.g., hypotension, hypertrichosis) can be minimized by:
- Localized delivery : Microneedle arrays or liposomal encapsulation to reduce systemic absorption.
- Selective inhibitors : Co-administering glibenclamide (KATP blocker) in control groups to isolate channel-specific effects .
- CRISPR/Cas9 knockout models : Validate target specificity using dermal papilla cells with KCNJ8 (KATP subunit) deletions .
Q. How should contradictory data on this compound’s impact on collagen synthesis be interpreted?
Contradictory findings may stem from concentration-dependent effects or fibroblast subtype variability. Researchers should:
- Perform dose-ranging studies in primary human fibroblasts, measuring collagen I/III ratios via Western blot.
- Use atomic force microscopy (AFM) to assess tissue elasticity changes in ex vivo skin models.
- Apply sensitivity analysis to distinguish direct drug effects from secondary inflammatory responses .
Q. What experimental frameworks optimize this compound combination therapies for synergistic outcomes?
Utilize factorial design experiments to test interactions with adjuvants (e.g., finasteride, spironolactone). Key steps:
- Isobolographic analysis : Determine additive/synergistic effects on hair count.
- Transcriptomic profiling : RNA-seq to identify co-regulated pathways (e.g., Wnt/β-catenin).
- Computational modeling : QSAR models to predict physicochemical compatibility in topical formulations .
Methodological Guidelines
- Data Validation : Replicate experiments across ≥3 independent batches, reporting mean ± SEM with ANOVA for inter-group comparisons .
- Ethical Compliance : For human studies, follow IRB protocols (Institutional Review Board) with informed consent, as per .
- Graphical Standards : Use color-coded heatmaps for gene expression data and avoid overcrowding figures with chemical structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
